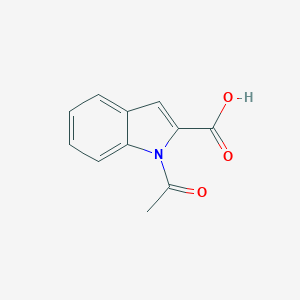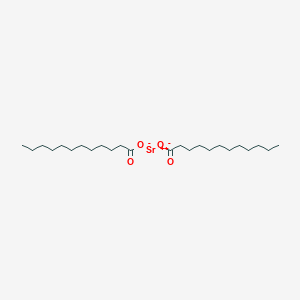
1-Acetylindol-2-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetylindole-2-carboxylic acid is an organic compound with the molecular formula C11H9NO3 It is a derivative of indole, a heterocyclic aromatic organic compound that is widely recognized for its presence in many natural products and pharmaceuticals
Wissenschaftliche Forschungsanwendungen
1-Acetylindole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.
Industry: In the industrial sector, it is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
Target of Action
The primary target of 1-acetylindole-2-carboxylic acid is HIV-1 integrase , a key enzyme in the life cycle of HIV-1 . This enzyme plays a crucial role in the replication of the virus, making it an attractive target for antiviral therapy .
Mode of Action
1-Acetylindole-2-carboxylic acid inhibits the strand transfer of HIV-1 integrase . The indole nucleus of the compound chelates with two Mg2+ ions within the active site of the enzyme . This interaction impairs the function of the integrase, thereby inhibiting viral replication .
Biochemical Pathways
1-Acetylindole-2-carboxylic acid affects the pathway of HIV-1 integrase, specifically the strand transfer step . By inhibiting this step, the compound prevents the insertion of the viral DNA into the host genome, effectively halting the replication of the virus .
Result of Action
The result of the action of 1-acetylindole-2-carboxylic acid is the inhibition of HIV-1 replication . By blocking the function of HIV-1 integrase, the compound prevents the virus from integrating its genetic material into the host cell’s genome, thereby stopping the production of new virus particles .
Biochemische Analyse
Biochemical Properties
1-Acetylindole-2-carboxylic Acid has been found to interact with various enzymes and proteins. For instance, indole-2-carboxylic acid, a related compound, has been found to inhibit the strand transfer of HIV-1 integrase, a key enzyme in the life cycle of HIV-1
Cellular Effects
Indole derivatives have been found to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Molecular Mechanism
It has been observed that the indole nucleus of indole-2-carboxylic acid can chelate with two Mg 2+ ions within the active site of integrase . This suggests that 1-Acetylindole-2-carboxylic Acid may exert its effects at the molecular level through similar binding interactions.
Metabolic Pathways
Indole is known to be involved in the metabolism of tryptophan, an essential amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Acetylindole-2-carboxylic acid can be synthesized through several methods. One common approach involves the acylation of indole-2-carboxylic acid using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: In an industrial setting, the synthesis of 1-acetylindole-2-carboxylic acid may involve more scalable processes. These methods often utilize continuous flow reactors to ensure consistent product quality and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetylindole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve selective substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
1-Acetylindole-2-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indole-2-carboxylic acid: A precursor in the synthesis of various indole derivatives.
1-Methylindole-2-carboxylic acid: Similar in structure but with a methyl group instead of an acetyl group.
Uniqueness: What sets 1-acetylindole-2-carboxylic acid apart is its acetyl group, which imparts distinct chemical properties and reactivity. This functional group enhances its potential for various synthetic applications and biological interactions.
Eigenschaften
IUPAC Name |
1-acetylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7(13)12-9-5-3-2-4-8(9)6-10(12)11(14)15/h2-6H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHBYSRUWPZBMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436889 |
Source


|
| Record name | 1-acetylindole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10441-26-6 |
Source


|
| Record name | 1-acetylindole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B85327.png)

![3,5-Pyrazolidinedione,4-[2-(methylthio)ethyl]-1,2-diphenyl-](/img/structure/B85333.png)











